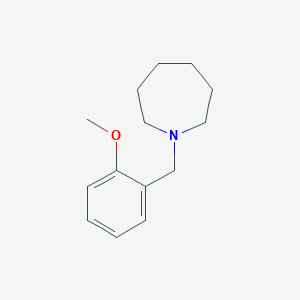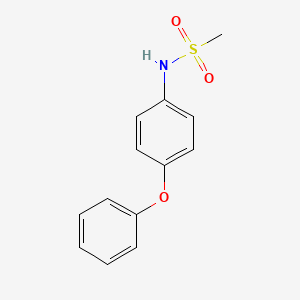
N-(4-phenoxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenoxyphenyl)methanesulfonamide, also known as PF-04457845, is a small molecule drug that has been extensively researched for its therapeutic potential in various diseases. It is a selective antagonist of the orexin-1 receptor, which plays a critical role in regulating the sleep-wake cycle, appetite, and reward pathways in the brain.
Mecanismo De Acción
N-(4-phenoxyphenyl)methanesulfonamide selectively blocks the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus and plays a critical role in regulating the sleep-wake cycle, appetite, and reward pathways in the brain. By blocking the orexin-1 receptor, N-(4-phenoxyphenyl)methanesulfonamide reduces the activity of the orexin system, which leads to decreased wakefulness, decreased food intake, and decreased drug-seeking behavior.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on sleep, appetite, and drug-seeking behavior, N-(4-phenoxyphenyl)methanesulfonamide has been shown to decrease blood glucose levels and improve glucose tolerance in animal models of type 2 diabetes. N-(4-phenoxyphenyl)methanesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its high selectivity for the orexin-1 receptor, which reduces the potential for off-target effects. In addition, N-(4-phenoxyphenyl)methanesulfonamide has good oral bioavailability and a long half-life, which makes it suitable for chronic dosing studies. However, one of the limitations of using N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for research on N-(4-phenoxyphenyl)methanesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including insomnia, obesity, addiction, and anxiety disorders. Another direction is to explore the potential of combining N-(4-phenoxyphenyl)methanesulfonamide with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of N-(4-phenoxyphenyl)methanesulfonamide and its effects on various physiological systems. Finally, research is needed to develop more potent and selective orexin-1 receptor antagonists for clinical use.
Métodos De Síntesis
The synthesis of N-(4-phenoxyphenyl)methanesulfonamide involves a multistep process that starts with the reaction of 4-phenoxyphenylboronic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide intermediate. This intermediate is then treated with sodium hydride and methyl iodide to obtain the final product, N-(4-phenoxyphenyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-phenoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including insomnia, obesity, addiction, and anxiety disorders. In preclinical studies, N-(4-phenoxyphenyl)methanesulfonamide has been shown to improve sleep latency, increase total sleep time, and reduce wakefulness in animal models of insomnia. In addition, N-(4-phenoxyphenyl)methanesulfonamide has been shown to decrease food intake and body weight in animal models of obesity. N-(4-phenoxyphenyl)methanesulfonamide has also been studied for its potential in reducing drug-seeking behavior and anxiety-like behavior in animal models of addiction and anxiety disorders, respectively.
Propiedades
IUPAC Name |
N-(4-phenoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)14-11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXTFFDWNHRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({[amino(1,5-dimethyl-1H-pyrrol-2-yl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5799403.png)
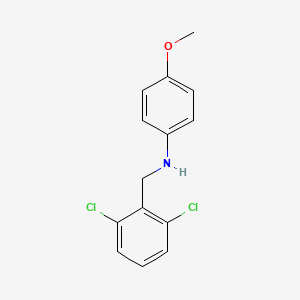
![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)
![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)
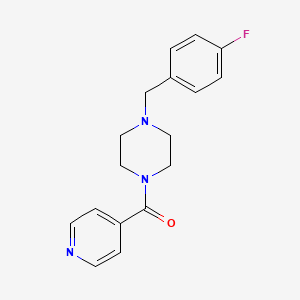
![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)
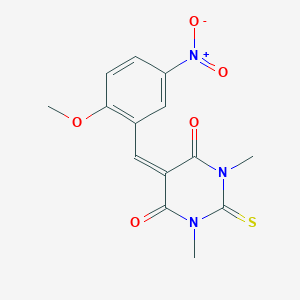
![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)
![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)
